5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-9-4-5-10(6-11(9)16(19)20)25(21,22)18-13-7-12(17)14(23-2)8-15(13)24-3/h4-8,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAISACWFXXLVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the chloro and methoxy groups on the phenyl ring may influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Based on its structural features, it might be involved in pathways related to the metabolism of aromatic compounds or sulfonamides.
Pharmacokinetics
The presence of the sulfamoyl group might influence its absorption and distribution, while the chloro and methoxy groups might affect its metabolism and excretion.
Biological Activity
5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, identified by its CAS number 438021-83-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClNO6S, with a molecular weight of 385.82 g/mol. The structure includes a sulfamoyl group, which is known for its role in various biological activities, including enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClNO6S |
| Molecular Weight | 385.82 g/mol |
| Solubility | Soluble |
| Purity | ≥ 95% |
The biological activity of this compound is largely attributed to its structural features:
- Binding Affinity : The chloro and methoxy groups enhance the compound's binding affinity to target proteins, potentially influencing its selectivity as an enzyme inhibitor.
- Biochemical Pathways : The compound may interact with pathways associated with the metabolism of aromatic compounds and sulfonamides, affecting various cellular processes.
- Pharmacokinetics : The sulfamoyl group may influence absorption and distribution, while the chloro and methoxy substituents could affect metabolism and excretion.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. For instance, derivatives containing sulfamoyl groups have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
-
Antitumor Efficacy :
In a study examining structurally related compounds, it was found that certain sulfamoyl derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that this compound may possess similar antitumor properties . -
Enzyme Inhibition :
A computational study indicated that compounds with similar functional groups can act as potent inhibitors of specific enzymes involved in cancer metabolism. The presence of the sulfamoyl moiety is crucial for the inhibition mechanism, potentially leading to reduced tumor growth rates in vivo .
Comparison with Similar Compounds
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic Acid
3-((5-Bromo-2-methoxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoic Acid
- Key Differences :
- Bromine replaces chlorine on the phenyl ring.
- Hydroxy group at position 2 (vs. methyl in the target compound).
- Implications: Bromine’s larger atomic radius may enhance binding affinity in protein interactions.
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) Benzamide Derivatives
- Key Differences : Benzamide core (vs. benzoic acid) and 4-sulfamoylphenyl substitution.
- Implications : The amide group reduces acidity, affecting ionization and pharmacokinetics. These derivatives are often explored for antimicrobial activity, whereas the target compound’s carboxylic acid may favor enzyme inhibition .
Pigment Red 5 (CAS 6410-41-9)
- Key Differences : Azo (-N=N-) group and extended aromatic system.
- Implications : Used as a dye/pigment due to chromophoric azo groups. The target compound lacks this feature, suggesting divergent applications (pharmaceutical vs. industrial) .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Target Compound | 2-methyl, 5-sulfamoyl-Cl-2,4-(OMe)₂Ph | 384.8 | Pharmaceutical research |
| 3-[(5-Cl-2,4-(OMe)₂Ph)sulfamoyl]-4-methylbenzoic acid | 4-methyl | 384.8 | Material science |
| 3-((5-Br-2-OMePh)sulfonamido)-5-Cl-2-OH-benzoic acid | 5-Br, 2-OH | 466.7 | Protein inhibition (WD repeat) |
| 5-Cl-2-OMe-N-(4-sulfamoylPh) benzamide derivatives | Benzamide core, 4-sulfamoylPh | ~350–400 | Antimicrobial agents |
| Pigment Red 5 | Azo group, complex naphthalene structure | 630.1 | Dyes/Pigments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
